molecular formula C18H16N2O4S B2627777 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 892849-54-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2627777
CAS RN: 892849-54-6
M. Wt: 356.4
InChI Key: AWPMJDNIRYBVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves a multistep process . The synthesis of the electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole, a compound with structural similarities, has been presented in the literature . The process involves the use of heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains .

Scientific Research Applications

PET Radiotracers for Alzheimer's Disease

The synthesis of carbon-11-labeled CK1 inhibitors, including compounds related to the benzothiazole class, has shown potential in developing PET radiotracers for imaging Alzheimer's disease. These inhibitors were prepared through O-[11C]methylation, achieving high radiochemical yield and purity, indicating their utility in neuroimaging studies to better understand and diagnose Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Antimicrobial Agents

A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, synthesized from sodium saccharin, exhibited moderate to significant anti-microbial activities. This study highlights the potential of benzothiazole derivatives in developing new antimicrobial agents with enhanced efficacy against bacterial and fungal infections (Ahmad et al., 2011).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-22-12-5-3-11(4-6-12)17(21)20-18-19-13-9-14-15(10-16(13)25-18)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMJDNIRYBVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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